1-(1,4,5,6-Tetrahydropyrimidin-2-yl)cyclobutan-1-aminedihydrochloride
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Overview
Description
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the following properties:
IUPAC Name: 1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride
Molecular Formula: C₉H₁₇N₃·2HCl
Molecular Weight: 240.18 g/mol
InChI Code: 1S/C9H17N3.2ClH/c1-12-7-3-6-11-8(12)9(10)4-2-5-9
Description: It exists as a white powder and is soluble in water .
Preparation Methods
Synthetic Routes::
Cyclobutanone Derivative Route:
Pyrimidine Ring Formation Route:
- Information on large-scale industrial production methods is limited. research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride undergoes various reactions:
Reduction: Reduction of the cyclobutanone moiety to form the cyclobutylamine.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂), and various nucleophiles.
Major Products: The reduced cyclobutylamine and its derivatives .
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a building block in drug discovery.
Industry: Limited information, but it may have applications in fine chemicals .
Mechanism of Action
- The precise mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available data.
Properties
Molecular Formula |
C8H17Cl2N3 |
---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c9-8(3-1-4-8)7-10-5-2-6-11-7;;/h1-6,9H2,(H,10,11);2*1H |
InChI Key |
XWCJHOQOIAXNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NCCCN2)N.Cl.Cl |
Origin of Product |
United States |
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